molecular formula C11H11N3O2 B12129389 4-Hydroxy-6-methylquinoline-3-carbohydrazide

4-Hydroxy-6-methylquinoline-3-carbohydrazide

Katalognummer: B12129389
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: NLUNDBSSPISMJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-6-methylquinoline-3-carbohydrazide is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxy group at the 4-position, a methyl group at the 6-position, and a carbohydrazide group at the 3-position of the quinoline ring. Its molecular formula is C11H11N3O2, and it has a molecular weight of 217.22 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylquinoline-3-carbohydrazide typically involves the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. This reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-6-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the carbohydrazide group, leading to the formation of hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-6-methylquinoline-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for treating infectious diseases and cancer.

    Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. Additionally, its ability to form complexes with metal ions can enhance its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

  • 4-Hydroxy-2-methylquinoline-6-carbohydrazide
  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Comparison: Compared to these similar compounds, 4-Hydroxy-6-methylquinoline-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the carbohydrazide group at the 3-position enhances its potential as a pharmacophore in drug design .

Eigenschaften

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

6-methyl-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H11N3O2/c1-6-2-3-9-7(4-6)10(15)8(5-13-9)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16)

InChI-Schlüssel

NLUNDBSSPISMJI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.